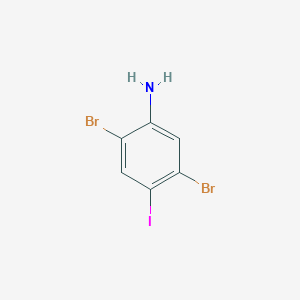

2,5-Dibromo-4-iodoaniline

描述

属性

IUPAC Name |

2,5-dibromo-4-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2IN/c7-3-2-6(10)4(8)1-5(3)9/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWIYOWAJUYGNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)I)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

N-Iodosuccinimide (NIS) in Dimethyl Sulfoxide (DMSO)

The most widely reported method involves iodination of 2,5-dibromoaniline using NIS in DMSO. This approach leverages the electron-donating amino group to direct electrophilic iodination to the para position (relative to -NH₂), yielding 2,5-dibromo-4-iodoaniline with high regioselectivity.

Procedure :

-

Reaction Setup : 2,5-Dibromoaniline is dissolved in DMSO under inert atmosphere.

-

Iodination : NIS (1.1–1.2 equiv) is added portionwise at 20–30°C.

-

Workup : After 2–72 hours, the mixture is quenched with water, filtered, and recrystallized from ethanol.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 83.3–99% | |

| Reaction Time | 2 hours (patent) to 3 days (literature) | |

| Purity (HPLC) | >99% |

Mechanistic Insight :

The amino group activates the aromatic ring, directing iodination to the para position. DMSO stabilizes the iodonium intermediate (I⁺), enhancing reaction efficiency.

Multi-Step Synthesis from 1,4-Dibromobenzene

Nitration-Reduction-Iodination Sequence

This method constructs the bromine and iodine substituents sequentially, starting from 1,4-dibromobenzene.

Step 1: Nitration

1,4-Dibromobenzene undergoes nitration with HNO₃/H₂SO₄ to yield 2,5-dibromonitrobenzene.

Step 2: Reduction

The nitro group is reduced to an amine using SnCl₂/HCl or catalytic hydrogenation, producing 2,5-dibromoaniline.

Step 3: Iodination

Identical to Section 1.1, NIS in DMSO introduces iodine at the para position.

Overall Yield :

| Step | Yield | Cumulative Yield |

|---|---|---|

| Nitration | 85–90% | 85–90% |

| Reduction | 80–85% | 68–76.5% |

| Iodination | 83–99% | 56.4–75.7% |

Advantages :

Alternative Approaches

Sandmeyer-Type Iodination

While less common, diazotization of 2,5-dibromoaniline followed by treatment with KI has been explored. However, this method risks over-iodination and lower yields (<70%).

Halogen Exchange Reactions

Metal-catalyzed coupling (e.g., Ullmann reaction) between 2,5-dibromoaniline and iodides is theoretically feasible but poorly documented due to competing side reactions.

Critical Comparison of Methods

Table 1: Method Comparison

| Method | Yield | Scalability | Regioselectivity |

|---|---|---|---|

| Direct Iodination (NIS) | 83–99% | High | >99% para |

| Multi-Step Synthesis | 56–76% | Moderate | >99% para |

| Sandmeyer Reaction | <70% | Low | Variable |

Key Observations :

-

Direct iodination is optimal for laboratory-scale synthesis due to simplicity and high yield.

-

Multi-step synthesis is preferable for industrial applications, despite lower cumulative yield, as it avoids expensive starting materials.

Challenges and Optimization Strategies

化学反应分析

Types of Reactions

2,5-Dibromo-4-iodoaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds .

科学研究应用

2,5-Dibromo-4-iodoaniline has several applications in scientific research:

作用机制

The mechanism of action of 2,5-Dibromo-4-iodoaniline and its derivatives involves interactions with specific molecular targets and pathways. For instance, its halogenated structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact mechanism depends on the specific derivative and its intended application .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Composition and Molecular Properties

The table below compares 2,5-Dibromo-4-iodoaniline with three related compounds:

*Note: Molecular weight for this compound is estimated based on analogous compounds.

Key Observations:

- Halogen Diversity : The target compound combines bromine and iodine, whereas 4-Bromo-3,5-difluoro-2-iodoaniline adds fluorine substituents, enhancing electron-withdrawing effects but increasing steric hindrance .

- Steric Effects: 2,6-Dibromo-4-isopropylaniline replaces iodine with a bulky isopropyl group, reducing reactivity in cross-coupling reactions but improving solubility in non-polar solvents .

- Simpler Analog : 4-Iodoaniline lacks bromine, making it less reactive in sequential halogen substitution but more cost-effective for single-iodine applications .

Halogen Reactivity

- Iodine vs. Bromine : The iodine atom in this compound facilitates oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while bromine atoms enable stepwise functionalization . In contrast, 4-Iodoaniline lacks bromine, limiting its utility in multi-step syntheses .

- Fluorine Effects : 4-Bromo-3,5-difluoro-2-iodoaniline’s fluorine substituents deactivate the aromatic ring, directing electrophilic attacks to specific positions but complicating nucleophilic substitution .

Thermal and Photochemical Stability

Physical Properties

Notes:

- The iodine atom increases molecular weight and polarizability, but bromine’s electron-withdrawing nature reduces solubility in aqueous media compared to 4-Iodoaniline .

生物活性

2,5-Dibromo-4-iodoaniline, a halogenated aniline derivative, has garnered attention due to its potential biological activities. This compound is characterized by the presence of two bromine atoms and one iodine atom attached to the aniline structure, which significantly influences its reactivity and interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and toxicology.

- Chemical Formula : C₆H₃Br₂I

- Molecular Weight : Approximately 295.85 g/mol

- Structure : The compound features a benzene ring with two bromine atoms at the 2 and 5 positions and an iodine atom at the 4 position.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The halogen substituents enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to alterations in cellular functions, including:

- Oxidative Stress : The compound may induce oxidative stress in cells, which can disrupt normal metabolic pathways.

- Nephrotoxicity : Studies have indicated that halogenated anilines can exhibit nephrotoxic effects, impacting kidney health and function.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Some studies suggest that halogenated anilines possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Cytotoxicity : In vitro studies have shown that this compound can exhibit cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.

- Nephrotoxicity : As noted, the compound can induce nephrotoxicity, which is significant for assessing safety in pharmaceutical applications.

Case Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of various halogenated anilines, including this compound, on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity at certain concentrations, leading to increased apoptosis in cancer cells.

Case Study 2: Nephrotoxicity Assessment

In a separate study focusing on nephrotoxicity, researchers exposed renal cells to varying concentrations of this compound. The findings revealed that higher concentrations resulted in marked oxidative stress and cell death, underscoring the need for caution in its use.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Chemical Formula | Nephrotoxic Potential | Cytotoxic Activity |

|---|---|---|---|

| This compound | C₆H₃Br₂I | High | Moderate |

| 3-Bromoaniline | C₆H₄BrN | Low | Low |

| 4-Iodoaniline | C₆H₄IN | Moderate | Moderate |

| 3-Bromophenylamine | C₆H₄BrN | Low | Low |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,5-Dibromo-4-iodoaniline with high purity?

- Methodology : Begin with bromination of 4-iodoaniline using bromine in acetic acid or HBr/H₂O₂ under controlled conditions. Sequential halogenation (bromine followed by iodine) may require protecting the amine group to avoid over-halogenation. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) can isolate the product. Monitor reaction progress using TLC and confirm purity via melting point analysis (e.g., compare to related dibromoanilines, which exhibit mp 51–53°C ).

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodology :

- NMR : Use - and -NMR to identify aromatic protons and carbons, noting deshielding effects from electron-withdrawing halogens. Coupling patterns (e.g., para-substitution) help assign positions.

- IR : Detect N-H stretches (~3300 cm) and C-Br/C-I vibrations (500–700 cm).

- Mass Spectrometry : Expect molecular ion peaks at m/z ≈ 377 (M) with isotopic patterns characteristic of Br and I (e.g., BrI clusters). Cross-reference with spectral databases for halogenated anilines .

Q. What safety protocols are critical when handling this compound?

- Methodology : Store in airtight containers under inert gas (N₂/Ar) to prevent decomposition. Use fume hoods for weighing and synthesis to avoid inhalation. Wear nitrile gloves and eye protection; in case of skin contact, rinse immediately with water for 15+ minutes . Monitor thermal stability, as halogenated aromatics may release toxic gases (e.g., HBr, I₂) under heat .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodology : Employ SHELX software (e.g., SHELXL for refinement) to model heavy-atom (Br, I) effects. Use multi-scan absorption corrections to address X-ray absorption artifacts. If twinning is observed (common in halogen-rich crystals), apply twin refinement protocols in SHELXL. Validate the structure using R-factor convergence and residual density maps .

Q. What strategies address contradictory data between elemental analysis and mass spectrometry?

- Methodology :

- Elemental Analysis : Ensure combustion conditions fully oxidize halogens; discrepancies may arise from incomplete combustion or hygroscopic samples.

- Mass Spectrometry : Verify ionization efficiency (e.g., ESI vs. EI) and isotopic pattern matching. Use high-resolution MS to distinguish between [M] and fragment ions. Cross-validate with -NMR integration ratios .

Q. How does this compound behave in cross-coupling reactions, and what mechanistic insights can be gained?

- Methodology : Test Suzuki-Miyaura coupling using Pd catalysts to replace iodine with aryl/vinyl groups. Monitor regioselectivity via GC-MS or HPLC. Compare reaction rates with analogous dibromo- or diiodo-anilines to assess halogen mobility. Use DFT calculations to model transition states and electronic effects of Br/I substituents .

Q. What are the challenges in quantifying trace impurities in this compound, and how can they be mitigated?

- Methodology : Employ HPLC with UV detection (λ = 254 nm) or LC-MS to identify byproducts (e.g., mono-halogenated intermediates). Use gradient elution (water/acetonitrile with 0.1% TFA) for separation. For quantification, prepare calibration curves using purified standards and validate with spike-recovery tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。